molecular formula C20H16N4O5S B076843 1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- CAS No. 14954-75-7

1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-

Cat. No. B076843
CAS RN: 14954-75-7
M. Wt: 424.4 g/mol
InChI Key: SMWFPWCQIMMAHI-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan IV, and it is a synthetic dye that is used in various applications, including staining biological samples, coloring textiles, and as a food additive. Sudan IV is a red-colored powder that is soluble in organic solvents and has a molecular weight of 408.5 g/mol.

Mechanism Of Action

The mechanism of action of Sudan IV involves its ability to bind to lipids, including triglycerides and cholesterol, in biological samples. This binding results in the formation of a colored complex that can be visualized using various techniques, including microscopy and spectrophotometry.

Biochemical And Physiological Effects

Sudan IV has been shown to have various biochemical and physiological effects. Studies have shown that Sudan IV can induce lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, Sudan IV has been shown to have cytotoxic effects on various cell lines, including human hepatoma cells and human breast cancer cells.

Advantages And Limitations For Lab Experiments

Sudan IV has several advantages and limitations when used in lab experiments. One of the advantages of Sudan IV is its ability to selectively stain lipids in biological samples. This property makes it a useful tool in lipid research. However, Sudan IV has limitations, including its toxicity and potential for inducing oxidative stress and cell damage.

Future Directions

There are several future directions for research involving Sudan IV. One area of research is the development of new staining agents that are less toxic and have fewer side effects than Sudan IV. Additionally, research can be conducted to investigate the potential therapeutic applications of Sudan IV, including its use in cancer treatment. Finally, further studies can be conducted to elucidate the mechanism of action of Sudan IV and its effects on cellular processes.

Synthesis Methods

The synthesis of Sudan IV involves the reaction of 1-naphthalenesulfonic acid with diazonium salt of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-amine. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid. The product is then purified using various techniques, including recrystallization, chromatography, and distillation.

Scientific Research Applications

Sudan IV has been widely used in scientific research for various applications. One of the most common uses of Sudan IV is as a staining agent for biological samples. This compound is used to stain lipids, including triglycerides and cholesterol, in tissues and cells. Sudan IV is also used in the textile industry as a dye for synthetic fibers. Additionally, Sudan IV has been used as a food additive to color fats and oils.

properties

CAS RN

14954-75-7

Product Name

1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-

Molecular Formula

C20H16N4O5S

Molecular Weight

424.4 g/mol

IUPAC Name

3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29/h2-11,18,25H,1H3,(H,27,28,29)

InChI Key

SMWFPWCQIMMAHI-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN(C(=O)C1NN=C2C3=CC=CC=C3C(=CC2=O)S(=O)(=O)O)C4=CC=CC=C4

SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4

Other CAS RN

14954-75-7

synonyms

4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid

Origin of Product

United States

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